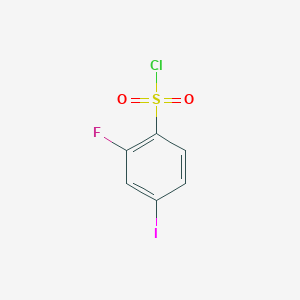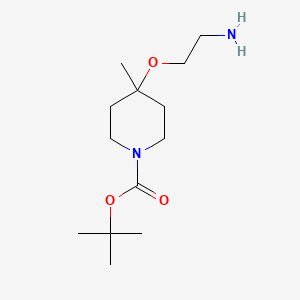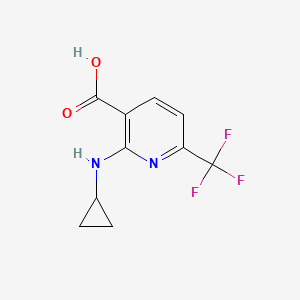![molecular formula C5H6BrClF3N3 B13473251 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a chemical compound that features a unique structure combining a bromine atom, a trifluoromethyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the methanamine group: This can be achieved through reductive amination or other suitable methods.
Conversion to hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Oxidation and reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or thiols, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: The compound can be used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors.
Organic synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material science: The compound’s unique structure can be exploited in the design of new materials with specific properties.
作用機序
The mechanism of action of 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
- 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]ethanamine
- 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]propylamine
Uniqueness
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the bromine atom allows for further functionalization through substitution reactions. The imidazole ring provides a versatile scaffold for interactions with biological targets, making this compound valuable in various research and industrial applications.
特性
分子式 |
C5H6BrClF3N3 |
|---|---|
分子量 |
280.47 g/mol |
IUPAC名 |
[4-bromo-1-(trifluoromethyl)imidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrF3N3.ClH/c6-3-2-12(5(7,8)9)4(1-10)11-3;/h2H,1,10H2;1H |
InChIキー |
ZSPLWQZUXYZHTR-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N1C(F)(F)F)CN)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)



![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)





